
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with two methyl groups and a chlorine atom . The compound also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, as a heterocyclic ring, would likely contribute to the compound’s reactivity . The presence of the chlorine atom, the methyl groups, and the benzenesulfonamide group would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrazole ring, being a part of the compound, could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the pyrazole ring, the chlorine atom, the methyl groups, and the benzenesulfonamide group would all play a role .科学研究应用
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 is involved in the signaling pathways of immune cells, and its inhibition by this compound can reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of autoimmune diseases.
作用机制
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide selectively inhibits JAK3, which is a non-receptor tyrosine kinase that is primarily expressed in immune cells. JAK3 plays a crucial role in the signaling pathways of immune cells, particularly T cells. Upon activation, JAK3 phosphorylates and activates signal transducer and activator of transcription (STAT) proteins, which then translocate to the nucleus and regulate gene expression. By inhibiting JAK3, this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interleukin-21, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of T cells. In clinical studies, this compound has been shown to improve the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, this compound has also been associated with some adverse effects, such as infections, malignancies, and liver enzyme elevations.
实验室实验的优点和局限性
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of JAK3, which allows for the specific targeting of immune cells. Another advantage is that it has been extensively studied in preclinical and clinical settings, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound also has some limitations, such as its potential for off-target effects and its association with adverse effects, which need to be carefully considered in lab experiments.
未来方向
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has significant potential for future research and development. One future direction is the exploration of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another future direction is the development of more selective JAK3 inhibitors that have improved safety profiles and fewer adverse effects. Additionally, the combination of this compound with other immunomodulatory agents, such as biologics and small molecules, may provide synergistic effects and improve therapeutic outcomes.
合成方法
The synthesis of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves a multi-step process that includes the reaction of 4-chloro-3,5-dimethylpyrazole with 2-bromoethylbenzenesulfonamide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
属性
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-10-13(14)11(2)17(16-10)9-8-15-20(18,19)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMIFLZAEKYOKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


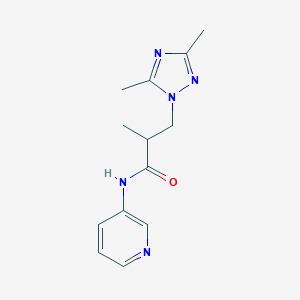
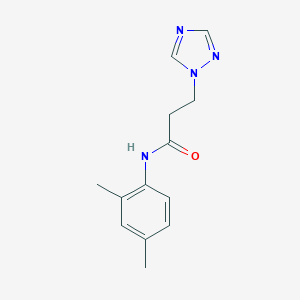


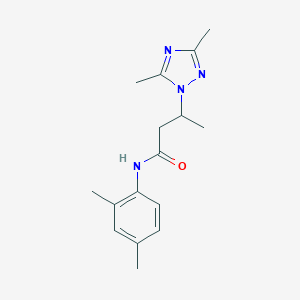
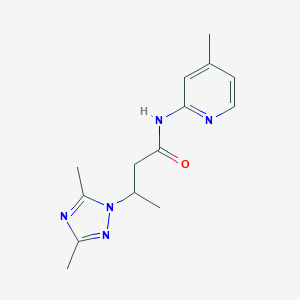

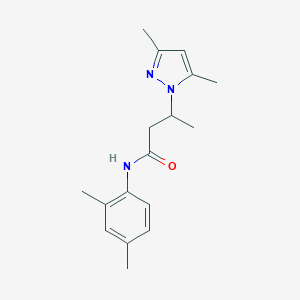
![4-chloro-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497212.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B497214.png)
![2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497215.png)
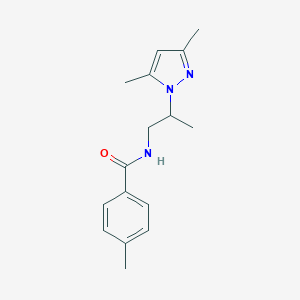
![3-Bromo-N-[2-(3,5-dimethyl-[1,2,4]triazol-1-yl)-propyl]-benzamide](/img/structure/B497219.png)